GC7 Sulfate

Description

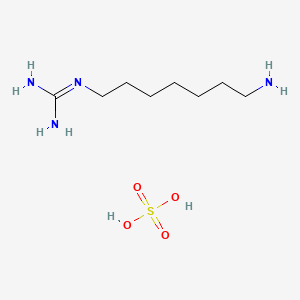

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(7-aminoheptyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDOWYFCKAAANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of GC7 Sulfate in the eIF5A Hypusination Pathway

This technical guide provides a comprehensive overview of N1-guanyl-1,7-diaminoheptane (GC7), a potent inhibitor of the eIF5A hypusination pathway. Eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification. This pathway is crucial for various cellular processes, and its dysregulation is implicated in diseases like cancer, viral infections, and neurodevelopmental disorders, making it a compelling target for therapeutic intervention.

The eIF5A Hypusination Pathway

The activation of eIF5A is a two-step enzymatic process that results in the conversion of a specific lysine residue (Lys50 in humans) into the unique amino acid hypusine. This modification is critical for eIF5A's function in promoting the elongation of polypeptide chains, particularly at sequences that can cause ribosome stalling.[1][2][3]

Step 1: Deoxyhypusine Synthesis Deoxyhypusine synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor. This reaction forms a deoxyhypusine intermediate.[4][5]

Step 2: Deoxyhypusine Hydroxylation Deoxyhypusine hydroxylase (DOHH) then hydroxylates the deoxyhypusine-containing intermediate to form the mature, active hypusinated eIF5A (eIF5AHyp).[1][2]

GC7 Sulfate: Mechanism of Action

GC7, with the full chemical name N1-guanyl-1,7-diaminoheptane, is a structural analog of spermidine.[1] It acts as a potent and competitive inhibitor of Deoxyhypusine Synthase (DHS), the rate-limiting enzyme in the hypusination pathway.[6][7] By mimicking the natural substrate spermidine, GC7 binds to the active site of DHS, thereby blocking the initial step of deoxyhypusine synthesis.[4][7] This inhibition prevents the subsequent formation of active, hypusinated eIF5A, leading to an accumulation of the unmodified precursor and a reduction in overall protein synthesis and cell proliferation.[6]

Quantitative Data on GC7 Inhibition

GC7 has been extensively studied to quantify its inhibitory effects on DHS and its subsequent impact on cellular functions. The data presented below are compiled from various studies and cell lines.

| Parameter | Target Enzyme | Value | Cell Line / System | Citation |

| Ki | Deoxyhypusine Synthase (DHS) | 9.7 nM | In vitro enzyme assay | [8] |

| Ki | Deoxyhypusine Synthase (DHS) | 10 nM | In vitro enzyme assay | [1][2] |

| IC50 | Deoxyhypusine Synthase (DHS) | ~17-50 nM | In vitro "Hyp'Assay" | [9] |

| Cell Viability Inhibition | Neuroblastoma (MYCN2) cells | ~5 µM (for ~40-60% inhibition) | MYCN2 | [10][11][12] |

| Cell Viability Inhibition | Neuroblastoma (BE(2)-C) cells | ~25 µM (for ~50% inhibition) | BE(2)-C | [10][11][12] |

| Hypusine Synthesis Inhibition | Hepatocellular Carcinoma (HCC) cells | ~20 µM (complete inhibition) | Various HCC lines | [10][11][12] |

| Hypusine Synthesis Inhibition | Chinese Hamster Ovary (CHO) cells | 1 µM | CHO | [8] |

| Cell Growth Inhibition | H9 Lymphoma cells | 3 µM (evident inhibition) | H9 | [13] |

| Cell Growth Inhibition | H9 Lymphoma cells | 10 µM (complete block) | H9 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of GC7's effects. Below are protocols for key experiments cited in the literature.

Cell Viability / Proliferation Assay (MTS Assay)

This protocol is used to assess the dose-dependent effect of GC7 on cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of GC7 concentrations (e.g., 0.1 to 100 µM) and a vehicle control.[10]

-

Incubation: Incubate the cells for a specified period, typically 72 hours, at 37°C in a 5% CO2 atmosphere.[10]

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's protocol.[10]

-

Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Hypusination Assay (Western Blot)

This method quantifies the level of hypusinated eIF5A in response to GC7 treatment.

-

Cell Treatment and Lysis: Treat cells with GC7 for the desired time (e.g., 24-48 hours). Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hypusinated eIF5A (anti-eIF5AHyp) overnight at 4°C.[14][15] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total eIF5A as a loading control.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. The level of hypusination is often represented as the ratio of the hypusinated eIF5A signal to the total eIF5A signal.[1]

Cellular and Physiological Effects of Hypusination Inhibition

Inhibiting the eIF5A hypusination pathway with GC7 triggers a cascade of cellular responses.

-

Inhibition of Protein Synthesis: The primary function of hypusinated eIF5A is to facilitate translation elongation. GC7 treatment, by depleting the active form of eIF5A, leads to ribosome stalling and a general reduction in protein synthesis.[7][15]

-

Cell Cycle Arrest and Proliferation: GC7 has a potent anti-proliferative effect on various cell lines, including numerous cancer cells.[6] This is often associated with cell cycle arrest, particularly an increase in the S-phase population, suggesting that the synthesis of proteins crucial for S-phase progression is dependent on hypusinated eIF5A.[6][13]

-

Modulation of Autophagy: The link between GC7, eIF5A hypusination, and autophagy is complex. Some studies suggest that spermidine, the substrate for hypusination, induces autophagy, and this effect is mediated through eIF5A hypusination which controls the translation of TFEB, a master regulator of autophagy.[15] However, other reports indicate GC7 can induce autophagy through off-target effects independent of eIF5A.[16]

-

Mitochondrial Function: Inhibition of hypusination by GC7 has been shown to downregulate mitochondrial proteins, impair mitochondrial translation, and promote mitochondrial dysfunction.[7][14] This can lead to a metabolic switch from oxidative phosphorylation towards anaerobic glycolysis.[17]

Therapeutic Potential and Limitations

The critical role of eIF5A hypusination in cell proliferation has made it an attractive target for drug development.

-

Oncology: Overexpression of eIF5A is linked to poor prognosis in several cancers. GC7 has demonstrated anti-tumor effects in various cancer cell models, including neuroblastoma and hepatocellular carcinoma, and can enhance the efficacy of other chemotherapeutic agents like doxorubicin.[10][18][19]

-

Antiviral Therapy: Viruses such as HIV-1 require host cell factors for replication. The HIV-1 Rev protein, which is essential for viral mRNA transport, depends on hypusinated eIF5A. Consequently, inhibitors of this pathway, including GC7, have been shown to inhibit HIV replication.[20]

-

Ischemia-Reperfusion Injury: Preconditioning with GC7 has shown protective effects against ischemia-reperfusion injuries in preclinical kidney transplantation models, likely by inducing a state of anoxic tolerance through metabolic reprogramming.[17][21]

Despite its promise, the therapeutic use of GC7 is hampered by significant limitations:

-

Poor Selectivity and Side Effects: GC7 acts as a general anti-proliferative agent, affecting both normal and tumorigenic cells with similar potency, which can lead to off-target effects.[1][6]

-

Restricted Bioavailability: The bioavailability of GC7 is limited by physiological polyamine oxidases in the blood, which can degrade the compound.[1] For these reasons, GC7 is not currently used in clinical trials.[1]

Conclusion

GC7 sulfate is an invaluable research tool that has been instrumental in elucidating the critical functions of the eIF5A hypusination pathway. As a potent and specific inhibitor of Deoxyhypusine Synthase, it effectively blocks the activation of eIF5A, leading to profound effects on protein synthesis, cell cycle progression, and metabolism. While its direct clinical application is limited by issues of selectivity and bioavailability, GC7 continues to serve as a benchmark compound for the development of new, more drug-like inhibitors of this crucial pathway. The ongoing study of the hypusine circuit holds significant promise for the future development of novel therapeutics for a range of human diseases.

References

- 1. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]

- 2. Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Many Faces of Hypusinated eIF5A: Cell Context-Specific Effects of the Hypusine Circuit and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. glpbio.com [glpbio.com]

- 13. GC7 Sulfate | Autophagy | TargetMol [targetmol.com]

- 14. Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyamines Control eIF5A Hypusination, TFEB Translation, and Autophagy to Reverse B Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Inhibition of eIF5A hypusination reprogrammes metabolism and glucose handling in mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hypusination of eIF5A as a Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The inhibition of eIF5A hypusination by GC7, a preconditioning protocol to prevent brain death-induced renal injuries in a preclinical porcine kidney transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GC7 Sulfate on Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GC7 sulfate, a potent and specific inhibitor of deoxyhypusine synthase (DHPS), has emerged as a significant agent in anti-cancer research. By targeting the unique post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), GC7 disrupts a critical pathway for cell proliferation and survival. This technical guide provides a comprehensive overview of the mechanism of action of GC7, its impact on various tumor cell types, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising area of oncology.

Introduction

The polyamine-hypusine pathway is increasingly recognized as a critical regulator of cell growth and is often dysregulated in cancer. A key enzyme in this pathway is deoxyhypusine synthase (DHPS), which catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. This is the first and rate-limiting step in the formation of hypusine, an unusual amino acid that is essential for the activity of eIF5A. Activated eIF5A is involved in the translation of a subset of mRNAs, many of which encode proteins crucial for cell proliferation, differentiation, and stress responses.

GC7, N1-guanyl-1,7-diaminoheptane, is a spermidine analog that acts as a competitive inhibitor of DHPS.[1] By preventing the hypusination and subsequent activation of eIF5A, GC7 effectively blocks the function of this essential protein, leading to anti-proliferative effects in a variety of cancer models. This guide summarizes the current understanding of GC7's impact on tumor cell growth and provides practical information for researchers in the field.

Mechanism of Action

The primary mechanism of action of GC7 is the inhibition of DHPS, which in turn prevents the activation of eIF5A. This disruption of the polyamine-hypusine circuit has downstream effects on multiple cellular processes that are critical for tumor cell growth and survival.

Signaling Pathway of GC7 Action

Caption: Mechanism of action of GC7 sulfate.

Impact on Tumor Cell Growth: Quantitative Data

GC7 has demonstrated anti-proliferative activity across a range of cancer cell lines. The following tables summarize the quantitative data from various studies.

| Cell Line | Cancer Type | Concentration (µM) | Inhibition of Viability (%) | Reference |

| MYCN2 | Neuroblastoma | 5 | ~40 - 60 | [2][3] |

| BE(2)-C | Neuroblastoma | 25 | ~50 | [2][3] |

| Various HCC | Hepatocellular Carcinoma | 50 - 100 | Significant Inhibition | [2][3] |

| HCC1937 | Breast Cancer | 10 - 50 | Significant Inhibition | [4] |

| Bcap-37 | Breast Cancer | 10 - 50 | Significant Inhibition | [4] |

| MCF-7 | Breast Cancer | 10 - 50 | Significant Inhibition | [4] |

| TOV-112D | Ovarian Cancer | High Concentrations | 20 - 35 | [4][5] |

| CAOV-3 | Ovarian Cancer | High Concentrations | 20 - 35 | [4][5] |

| OVCAR-3 | Ovarian Cancer | High Concentrations | 20 - 35 | [4][5] |

| ES2 | Ovarian Cancer | High Concentrations | 20 - 35 | [4][5] |

| Cell Line | Cancer Type | IC50 (µM) | Compound | Reference |

| Multiple | Various | 0.43 - 1.2 | Gold-based GC7* | [6] |

*Note: A gold-based complex also referred to as GC7 has been described with potent anticancer effects, but it is a different compound from the DHPS inhibitor N1-guanyl-1,7-diaminoheptane discussed in this guide.[6]

Key Signaling Pathways Modulated by GC7

GC7-mediated inhibition of eIF5A activation impacts several signaling pathways that are crucial for tumor cell proliferation and survival.

p21/Rb Signaling Pathway

In neuroblastoma cells, GC7 treatment leads to an induction of the cell cycle inhibitor p21 and a reduction in the levels of total and phosphorylated retinoblastoma (Rb) protein.[7] This suggests that GC7 can induce cell cycle arrest, likely in the G1 phase, by modulating this key regulatory pathway.

Caption: GC7's impact on the p21/Rb signaling pathway.

HIF-1α-Mediated Signaling

In hepatocellular carcinoma cells, GC7 has been shown to enhance sensitivity to doxorubicin by reversing hypoxia-induced epithelial-mesenchymal transition (EMT) through a HIF-1α-mediated signaling pathway.[8]

STAT3 Signaling

In oral squamous cell carcinoma, the combination of GC7 and cisplatin has been observed to reverse the upregulation of phosphorylated STAT3 and c-Myc, suggesting a role for GC7 in modulating this oncogenic signaling axis.[9]

SIK2-p4E-BP1 Pathway

In ovarian cancer, the depletion of hypusinated eIF5A by GC7 attenuates the activation of the SIK2-p4E-BP1 pathway.[5] This leads to reduced migration, clonogenicity, and viability of cancer cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the impact of GC7 on tumor cell growth.

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies described in the literature.[2][3]

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

GC7 Treatment: Prepare serial dilutions of GC7 sulfate in culture medium. Remove the medium from the wells and add 100 µL of the GC7 dilutions (ranging from 0.1 to 100 µM) or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C in a 5% CO₂ atmosphere, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol allows for the detection of changes in protein expression levels following GC7 treatment.[7]

-

Cell Lysis: After treatment with GC7 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p21, Rb, p-Rb, Cdk4, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is used to determine the effect of GC7 on cell cycle distribution.[10]

-

Cell Treatment and Harvesting: Treat cells with GC7 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.

General Experimental Workflow

Caption: General experimental workflow for studying GC7's effects.

Conclusion and Future Directions

GC7 sulfate represents a promising therapeutic agent that targets a fundamental and often upregulated pathway in cancer. Its ability to inhibit tumor cell growth, induce cell cycle arrest and apoptosis, and potentially sensitize cancer cells to conventional chemotherapies warrants further investigation. Future research should focus on elucidating the full spectrum of eIF5A-translated proteins that are affected by GC7 treatment, exploring its efficacy in a wider range of in vivo cancer models, and identifying potential biomarkers for predicting sensitivity to GC7 therapy. The development of more potent and specific inhibitors of the polyamine-hypusine circuit, inspired by the action of GC7, could lead to novel and effective anti-cancer strategies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting eukaryotic initiation factor 5A (eIF5A) hypusination attenuated activation of the SIK2 (salt-inducible kinase 2)-p4E-BP1 pathway involved in ovarian cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel gold-based complex GC7 suppresses cancer cell proliferation via impacting energy metabolism mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC7 enhances cisplatin sensitivity via STAT3 signaling pathway inhibition and eIF5A2 inactivation in mesenchymal phenotype oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Properties and Solubility of GC7 Sulfate

Introduction: GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane sulfate, is a potent and specific inhibitor of the enzyme deoxyhypusine synthase (DHS). This enzyme catalyzes the first and rate-limiting step in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. The hypusination of eIF5A is critical for the translation of a specific subset of cellular mRNAs and is essential for cell proliferation and survival. Due to its targeted mechanism, GC7 Sulfate serves as an invaluable tool for researchers in cell biology, oncology, and drug development to investigate the roles of the polyamine-hypusine pathway in various physiological and pathological processes. This guide provides an in-depth overview of the biochemical properties, solubility, and mechanism of action of GC7 Sulfate, complete with experimental protocols and pathway diagrams.

Physicochemical and Solubility Properties

GC7 Sulfate is a solid compound with defined chemical and physical characteristics. Its solubility is a critical factor for its application in in vitro and in vivo experimental settings.

Table 1: Physicochemical Properties of GC7 Sulfate

| Property | Value | Reference |

| Chemical Formula | C₈H₂₂N₄O₄S | [1][2] |

| Molecular Weight | 270.35 g/mol | [1] |

| CAS Number | 150417-90-6 | [1][3] |

| Synonyms | N¹-Guanyl-1,7-diaminoheptane sulfate | [3] |

| Purity | ≥98% | [3] |

| Appearance | A solid | [3] |

Table 2: Solubility Profile of GC7 Sulfate

| Solvent | Solubility | Concentration | Reference |

| Water | Soluble | 3 mg/mL | 11.09 mM |

| 10 mM Acetic Acid | Soluble | Not specified | Not specified |

| DMSO | Insoluble | Not specified | Not specified |

| Ethanol | Insoluble | Not specified | Not specified |

Note: The solubility of GC7 Sulfate in DMSO is reported as insoluble; moisture-absorbing DMSO can further reduce solubility.[4]

Biochemical Properties and Mechanism of Action

GC7 is a structural analog of spermidine and functions as a potent competitive inhibitor of deoxyhypusine synthase (DHS).[2][5]

2.1. Primary Mechanism: Inhibition of the Hypusination Pathway The primary molecular target of GC7 is deoxyhypusine synthase (DHS). GC7 competitively binds to the spermidine-binding site of DHS with high affinity, exhibiting a Ki value of 9.7 nM.[2][3][6] This binding prevents the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor protein.[2][6] This action effectively halts the first step of hypusination, leading to a cellular depletion of active, hypusinated eIF5A.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. N1-Guanyl-1,7-diaminoheptane [GC7] [cogershop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Effect of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on endothelial cell growth, differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of GC7 Sulfate and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underpinning the pro-apoptotic effects of GC7 sulfate, a potent inhibitor of deoxyhypusine synthase (DHPS). By elucidating the key signaling pathways and providing detailed experimental methodologies, this document serves as a comprehensive resource for professionals engaged in cancer research and drug development.

Core Mechanism of Action: Inhibition of eIF5A Hypusination

GC7 sulfate's primary mode of action is the inhibition of deoxyhypusine synthase (DHPS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). DHPS catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming an intermediate called deoxyhypusine. This is the rate-limiting step in the formation of the mature, active form of eIF5A, known as hypusinated eIF5A. By blocking this crucial step, GC7 sulfate effectively depletes the pool of active eIF5A, a factor implicated in the proliferation and survival of cancer cells. The inhibition of this pathway has been shown to induce apoptosis and cell cycle arrest in various cancer models.

Quantitative Analysis of GC7 Sulfate's Impact on Cell Viability

The cytotoxic and anti-proliferative effects of GC7 sulfate have been documented across a range of cancer cell lines. The following tables summarize the dose-dependent effects of GC7 sulfate on cell viability.

| Cell Line | GC7 Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Citation |

| MYCN2 (Neuroblastoma) | 5 | 72 | ~40-60% inhibition compared to untreated control | [1][2] |

| BE(2)-C (Neuroblastoma) | 25 | 72 | ~50% reduction in cell viability | [1][2] |

| Hepatocellular Carcinoma (HCC) | 20 | Not Specified | Little cytotoxicity observed | [2][3] |

| Hepatocellular Carcinoma (HCC) | 50-100 | Not Specified | Significant inhibition of viability in all five cell lines tested | [1][2] |

| Oral Squamous Cell Carcinoma (OSCC) | ≤5 | Not Specified | Little effect on cell viability when used alone | [4] |

Key Signaling Pathways Implicated in GC7 Sulfate-Induced Apoptosis

Several signaling cascades are modulated by GC7 sulfate, culminating in the induction of apoptosis and cell cycle arrest.

The p21/Rb-Mediated Cell Cycle Arrest Pathway

A prominent mechanism triggered by GC7 sulfate is the induction of G1 cell cycle arrest. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and the subsequent dephosphorylation of the retinoblastoma (Rb) protein. Dephosphorylated Rb sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry.

The Intrinsic Apoptosis Pathway

In combination with other agents like α-difluoromethylornithine (DFMO), an ornithine decarboxylase (ODC) inhibitor, GC7 sulfate synergistically induces apoptosis through the intrinsic, or mitochondrial, pathway.[5] This pathway is characterized by the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to the cleavage of cellular substrates and programmed cell death.[5] The lack of caspase-8 activation suggests that the extrinsic, or death receptor-mediated, pathway is not primarily involved.[5]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to evaluate the effects of GC7 sulfate.

Cell Viability Measurement using MTS Assay

This protocol is adapted from methodologies described for assessing the dose-dependent effects of GC7 sulfate.[1][2]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GC7 Sulfate (various concentrations)

-

MTS assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of GC7 sulfate (e.g., 0.1 to 100 µM) for the desired duration (e.g., 72 hours). Include untreated cells as a control.[1][2]

-

Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.[1][2]

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 atmosphere.[2]

-

Measure the absorbance at 490 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis.[6]

Materials:

-

6-well cell culture plates

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with GC7 sulfate as required for the experiment.

-

Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Western Blot Analysis of Key Signaling Proteins

This protocol allows for the qualitative and semi-quantitative analysis of protein expression levels.[7]

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-p21, anti-Cdk4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Conclusion

GC7 sulfate represents a promising therapeutic agent that targets a unique and critical pathway in cancer cell proliferation and survival. Its ability to inhibit DHPS, leading to the depletion of hypusinated eIF5A, triggers a cascade of events including p21/Rb-mediated cell cycle arrest and the induction of intrinsic apoptosis. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of GC7 sulfate and to develop novel anti-cancer strategies based on the inhibition of the eIF5A hypusination pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GC7 blocks epithelial-mesenchymal transition and reverses hypoxia-induced chemotherapy resistance in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC7 enhances cisplatin sensitivity via STAT3 signaling pathway inhibition and eIF5A2 inactivation in mesenchymal phenotype oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of GC7 Sulfate on Neuroblastoma Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GC7 and the Hypusine-Polyamine Nexus in Neuroblastoma

The polyamine pathway is frequently dysregulated in cancer, contributing to uncontrolled cell proliferation. Ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, is a transcriptional target of the MYCN oncogene, which is often amplified in high-risk neuroblastoma.[1] Polyamines, particularly spermidine, are essential for the post-translational modification of eIF5A, a protein crucial for protein translation. This modification, termed hypusination, is a unique two-step enzymatic process initiated by deoxyhypusine synthase (DHPS).[2]

GC7 is a specific inhibitor of DHPS, acting as a spermidine analog.[3] By blocking DHPS, GC7 prevents the formation of hypusinated, active eIF5A, thereby interfering with protein synthesis and cell proliferation.[2] Research has shown that high expression of DHPS and ODC correlates with poor prognosis in neuroblastoma patients, highlighting the therapeutic potential of targeting this pathway.

Data Presentation: Quantitative Effects of GC7 Sulfate

The following tables summarize the quantitative effects of GC7, both as a single agent and in combination with the ODC inhibitor α-difluoromethylornithine (DFMO), on various neuroblastoma cell lines.

Table 1: Anti-proliferative Effects of GC7 on Neuroblastoma Cell Lines

| Cell Line | GC7 Concentration (µM) | Inhibition of Cell Proliferation (%) | Treatment Duration (h) | Assay |

| MYCN2 (-Dox) | 5 | Significant Reduction | 72 | SRB Assay |

| MYCN2 (+Dox) | 5 | Significant Reduction | 72 | SRB Assay |

| BE(2)-C | 5 | Significant Reduction | 72 | SRB Assay |

Data synthesized from qualitative descriptions in cited literature. Precise percentages were not consistently available.[4]

Table 2: Synergistic Apoptotic Effects of GC7 and DFMO Combination Treatment

| Cell Line | GC7 Concentration (µM) | DFMO Concentration (mM) | Caspase 3/7 Activity (Fold Increase vs. Control) | Caspase 9 Activity (Fold Increase vs. Control) | Treatment Duration (h) |

| SK-N-BE | 12.5 | 1 | ~4.5 | ~2.5 | Not Specified |

| Kelly | 12.5 | 1 | ~3.5 | ~2.0 | Not Specified |

| SK-N-SH | 12.5 | 1 | ~2.5 | ~1.5 | Not Specified |

Data are estimations based on graphical representations in the cited literature.[1]

Signaling Pathways and Mechanisms of Action

GC7 exerts its effects on neuroblastoma cells through distinct signaling pathways, both as a monotherapy and in synergy with other agents.

GC7 Monotherapy: Induction of G1 Cell Cycle Arrest

As a standalone treatment, GC7 inhibits DHPS, leading to a reduction in active, hypusinated eIF5A. This disruption of eIF5A function results in the induction of the cell cycle inhibitor p21.[2] Subsequently, p21 inhibits cyclin-dependent kinases (such as CDK4), which in turn leads to the dephosphorylation of the retinoblastoma protein (Rb).[4] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby halting the cell cycle in the G1 phase and preventing cell proliferation.[2][4]

Caption: GC7-mediated p21/Rb signaling pathway leading to G1 cell cycle arrest.

GC7 and DFMO Combination: Synergistic Induction of Apoptosis

When combined with DFMO, an inhibitor of ODC, the effects of GC7 are potentiated, leading to synergistic apoptosis. DFMO blocks the synthesis of polyamines, including spermidine, the substrate for DHPS. The dual inhibition of both spermidine synthesis (by DFMO) and its utilization in hypusination (by GC7) creates a more profound suppression of the eIF5A pathway.[1] This combined insult triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9, followed by the executioner caspases-3 and -7, ultimately leading to programmed cell death.[1] This synergistic effect is particularly noteworthy as neither drug alone at comparable concentrations induces apoptosis.

Caption: Synergistic apoptotic pathway of combined GC7 and DFMO treatment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the research on GC7's effects on neuroblastoma cells.

Cell Culture

-

Cell Lines: Human neuroblastoma cell lines such as SK-N-BE, Kelly, SK-N-SH, and MYCN2 are commonly used.

-

Media: Cells are typically cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of GC7 Sulfate and/or DFMO for the desired duration (e.g., 72 hours). Include untreated control wells.

-

Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

Caption: Experimental workflow for the Sulforhodamine B (SRB) assay.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer [20 mM Tris-HCl (pH 7.5), 0.1% SDS, 0.5% sodium deoxycholate, 135 mM NaCl, 1% Triton X-100, 10% glycerol, and 2 mM EDTA] supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p21, Rb, CDK4, cleaved PARP, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Caspase-Glo® 3/7 and 9 assays are commonly used to measure apoptosis.

-

Seeding: Plate cells in a white-walled 96-well plate at a suitable density.

-

Treatment: Treat cells with the combination of GC7 and DFMO for the indicated time.

-

Reagent Preparation: Reconstitute the Caspase-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay: Add Caspase-Glo® reagent to each well in a 1:1 volume ratio to the cell culture medium.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the caspase activity.

Conclusion and Future Directions

GC7 Sulfate, particularly in combination with DFMO, presents a promising therapeutic strategy for neuroblastoma by targeting the polyamine-hypusine pathway. The synergistic induction of apoptosis by this drug combination offers a potential avenue to overcome resistance to conventional therapies. The detailed mechanisms and protocols presented in this whitepaper provide a solid foundation for further research in this area.

Future studies should focus on:

-

In vivo efficacy of GC7 and DFMO combination therapy in animal models of neuroblastoma.

-

Identification of biomarkers to predict patient response to this combination therapy.

-

Exploration of the broader effects of this combination on the tumor microenvironment.

-

Development of novel, even more potent and specific inhibitors of DHPS.

By continuing to unravel the complexities of the polyamine-hypusine nexus, the scientific community can pave the way for more effective and targeted treatments for neuroblastoma and other challenging cancers.

References

- 1. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deoxyhypusine synthase (DHPS) inhibitor GC7 induces p21/Rb-mediated inhibition of tumor cell growth and DHPS expression correlates with poor prognosis in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. researchgate.net [researchgate.net]

The Role of GC7 Sulfate in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with high rates of therapeutic resistance and metastasis. Emerging research has identified N1-guanyl-1,7-diaminoheptane (GC7), an inhibitor of deoxyhypusine synthase (DHS), as a promising agent in sensitizing HCC cells to conventional chemotherapy. This technical guide synthesizes the current understanding of GC7's function in HCC, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are provided to facilitate further research and development in this area.

Introduction

Hepatocellular carcinoma is characterized by a hypoxic microenvironment that contributes to chemoresistance, often through the induction of epithelial-mesenchymal transition (EMT).[1][2] A key player in this process is the eukaryotic translation initiation factor 5A (eIF5A), which requires a unique post-translational modification called hypusination to become active. Deoxyhypusine synthase (DHS) is the rate-limiting enzyme in this pathway. GC7, a potent inhibitor of DHS, prevents the hypusination and subsequent activation of eIF5A2, an isoform frequently overexpressed in HCC.[1][3] This inhibition has been shown to reverse EMT and sensitize HCC cells to chemotherapeutic agents like doxorubicin, particularly under hypoxic conditions.[1]

Mechanism of Action of GC7 in HCC

GC7's primary mechanism of action is the inhibition of deoxyhypusine synthase (DHS). This enzyme catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, the first step in forming the active, hypusinated eIF5A. By blocking this crucial step, GC7 effectively reduces the pool of active eIF5A2.

In the context of HCC, the downstream effects of GC7-mediated eIF5A2 inhibition are significant:

-

Reversal of Epithelial-Mesenchymal Transition (EMT): GC7 has been demonstrated to reverse the EMT process in HCC cells.[1] This is characterized by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like Vimentin.[1]

-

Sensitization to Chemotherapy: By reversing EMT, GC7 enhances the cytotoxicity of chemotherapeutic drugs like doxorubicin in HCC cells that exhibit an epithelial phenotype.[1]

-

Modulation of the HIF-1α Signaling Pathway: The effects of GC7 in hypoxia-induced chemoresistance are mediated through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[1][2] Inhibition of eIF5A2 by GC7 leads to a reduction in HIF-1α expression, thereby attenuating its downstream effects on chemoresistance and EMT.[1]

Below is a diagram illustrating the proposed signaling pathway of GC7 in hepatocellular carcinoma cells.

Quantitative Data on GC7's Efficacy

The following tables summarize the quantitative data on the effects of GC7 in hepatocellular carcinoma cell lines from published studies.

Table 1: Effect of GC7 on Doxorubicin Cytotoxicity in HCC Cell Lines

| Cell Line | Phenotype | Treatment | Approximate IC50 of Doxorubicin (µM) | Reference |

| Huh7 | Epithelial | Doxorubicin alone | ~1.5 | [1] |

| Doxorubicin + 20 µM GC7 | ~0.5 | [1] | ||

| Hep3B | Epithelial | Doxorubicin alone | ~2.0 | [1] |

| Doxorubicin + 20 µM GC7 | ~0.8 | [1] | ||

| SNU387 | Mesenchymal | Doxorubicin alone | >2.0 | [1] |

| Doxorubicin + 20 µM GC7 | >2.0 | [1] | ||

| SNU449 | Mesenchymal | Doxorubicin alone | >2.0 | [1] |

| Doxorubicin + 20 µM GC7 | >2.0 | [1] |

Note: IC50 values are estimated from graphical data presented in the cited literature.

Table 2: Effect of GC7 on the Expression of EMT Markers in HCC Cell Lines under Hypoxia

| Cell Line | Treatment | E-cadherin Expression | Vimentin Expression | Reference |

| Huh7 | Hypoxia | Decreased | Increased | [1] |

| Hypoxia + GC7 | Increased (Reversed) | Decreased (Reversed) | [1] | |

| Hep3B | Hypoxia | Decreased | Increased | [1] |

| Hypoxia + GC7 | Increased (Reversed) | Decreased (Reversed) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of doxorubicin in combination with GC7.

Western Blot Analysis

This protocol is used to detect the expression levels of EMT marker proteins.

-

Cell Lysis: HCC cells are cultured under normoxic or hypoxic conditions with or without GC7. Cells are then harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against E-cadherin, Vimentin, and GAPDH (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining

This protocol is used to visualize the expression and localization of EMT markers within the cells.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating GC7 sulfate for the treatment of hepatocellular carcinoma. The current research is in the preclinical phase, focusing on elucidating the underlying mechanisms and establishing the therapeutic potential in cellular and animal models. Further investigation is required to determine the safety, tolerability, and efficacy of GC7 in a clinical setting for HCC patients.

Conclusion and Future Directions

GC7 sulfate demonstrates significant promise as a chemosensitizing agent in hepatocellular carcinoma, particularly in tumors with an epithelial phenotype and those exhibiting hypoxia-induced drug resistance. Its ability to reverse EMT through the inhibition of the DHS/eIF5A2/HIF-1α axis presents a novel therapeutic strategy. Future research should focus on:

-

In vivo studies to validate the efficacy and safety of GC7 in animal models of HCC.

-

Investigation into potential biomarkers to identify patients who are most likely to respond to GC7 therapy.

-

Exploration of combination therapies with other targeted agents to overcome resistance in mesenchymal-type HCC.

The continued exploration of GC7 and other DHS inhibitors could pave the way for more effective treatment regimens for hepatocellular carcinoma.

References

Methodological & Application

Application Notes and Protocols for GC7 Sulfate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane, is a potent and specific inhibitor of deoxyhypusine synthase (DHS). DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, termed hypusination, is essential for the activity of eIF5A, a protein involved in the elongation phase of protein synthesis, particularly at polyproline motifs, and in mRNA transport and stability.[1][2][3] By inhibiting DHS, GC7 Sulfate prevents the conversion of a specific lysine residue on eIF5A to hypusine, thereby inactivating eIF5A and impacting cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6] Its ability to modulate these fundamental cellular activities has made it a valuable tool in cancer research and other therapeutic areas.[5][7]

Mechanism of Action

The primary mechanism of action of GC7 Sulfate is the competitive inhibition of deoxyhypusine synthase (DHS).[8][9] DHS catalyzes the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor, forming a deoxyhypusine intermediate. This is the first and rate-limiting step in the two-step hypusination process. A subsequent hydroxylation step, catalyzed by deoxyhypusine hydroxylase (DOHH), completes the formation of the mature, active hypusinated eIF5A (eIF5A-H).[1][2][4] GC7 Sulfate, as a structural analog of spermidine, binds to the active site of DHS, preventing the binding of its natural substrate and thereby blocking the entire hypusination pathway.[10][11] The inhibition of eIF5A hypusination leads to a decrease in the levels of active eIF5A, which in turn affects the translation of a subset of mRNAs, often those encoding proteins involved in cell cycle progression and mitochondrial function.[4][10][12]

Data Presentation

Table 1: Effects of GC7 Sulfate on Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 / Effective Concentration | Observed Effects | Reference |

| MYCN2 | Neuroblastoma | 72 | ~5 µM inhibits viability by 40-60% | Dose-dependent reduction in viable cells. | [8][13] |

| BE(2)-C | Neuroblastoma | 72 | ~25 µM reduces viability by ~50% | Dose-dependent reduction in viable cells. | [8][13] |

| Various HCC lines | Hepatocellular Carcinoma | Not Specified | 50-100 µM significantly inhibits viability | Little cytotoxicity observed between 0-20 µM. | [8][13] |

| A-375 | Melanoma | 24 | IC50: 1.48 µM | Reduction in cell viability. | [13] |

| H9 | T-cell lymphoma | 24-48 | Growth inhibition evident at 3 µM, complete blockage at 10 µM | Concentration-dependent inhibition of proliferation. | [9] |

| CHO-K1 | Ovarian Cancer | Not Specified | Not Specified | Reduction of G1-phase population by 42% and increase in S-phase by 44%. | [6][9] |

| Various Ovarian Cancer Lines | Ovarian Cancer | 48 | High concentrations (not specified) decreased viability by 20-35% | Little effect at low concentrations. | [14] |

Experimental Protocols

General Protocol for Cell Culture and Treatment with GC7 Sulfate

This protocol provides a general guideline for the culture and treatment of adherent or suspension cells with GC7 Sulfate. Specific conditions should be optimized for each cell line.

Materials:

-

GC7 Sulfate

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Cell Seeding:

-

Adherent Cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to attach and recover for 24 hours before treatment.

-

Suspension Cells: Seed cells in appropriate culture vessels at a density suitable for logarithmic growth.

-

-

Preparation of GC7 Sulfate Stock Solution:

-

Dissolve GC7 Sulfate in sterile water or an appropriate buffer to prepare a concentrated stock solution (e.g., 10 mM).

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Treatment of Cells:

-

On the day of treatment, thaw an aliquot of the GC7 Sulfate stock solution.

-

Prepare working concentrations of GC7 Sulfate by diluting the stock solution in fresh, pre-warmed cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of GC7 Sulfate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[8][13]

-

Protocol for Cell Viability (MTS) Assay

This protocol describes the use of a colorimetric MTS assay to assess cell viability following treatment with GC7 Sulfate.

Materials:

-

Cells treated with GC7 Sulfate in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plate reader

Procedure:

-

Following the treatment period with GC7 Sulfate as described in Protocol 1, add the MTS reagent directly to each well of the 96-well plate according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a 96-well plate reader.[8][13]

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Protocol for Western Blotting to Detect Hypusinated eIF5A

This protocol outlines the procedure for detecting the levels of total and hypusinated eIF5A in cell lysates by Western blotting.

Materials:

-

Cells treated with GC7 Sulfate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-eIF5A (hypusinated)

-

Anti-eIF5A (total)

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-hypusinated eIF5A, anti-total eIF5A, and a loading control antibody) overnight at 4°C, following the manufacturer's recommended dilutions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the hypusinated eIF5A and total eIF5A bands to the loading control.

-

The ratio of hypusinated eIF5A to total eIF5A can be calculated to determine the extent of hypusination inhibition by GC7 Sulfate.

-

Visualizations

Caption: Signaling pathway of GC7 Sulfate action.

Caption: Experimental workflow for GC7 Sulfate.

References

- 1. Polyamines and eIF5A hypusination facilitate SREBP2 synthesis and cholesterol production leading to enhanced enterovirus attachment and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Polyamines and eIF5A Hypusination Modulate Mitochondrial Respiration and Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic drug combination GC7/DFMO suppresses hypusine/spermidine-dependent eIF5A activation and induces apoptotic cell death in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of N1-guanyl-1,7-diaminoheptane, an inhibitor of deoxyhypusine synthase, on the growth of tumorigenic cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights Into the Binding Mechanism of GC7 to Deoxyhypusine Synthase in Sulfolobus solfataricus: A Thermophilic Model for the Design of New Hypusination Inhibitors [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GC7 Sulfate | Autophagy | TargetMol [targetmol.com]

- 10. biorxiv.org [biorxiv.org]

- 11. The spermidine analogue GC7 (N1-guanyl-1,7-diamineoheptane) induces autophagy through a mechanism not involving the hypusination of eIF5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

How to prepare GC7 Sulfate stock solutions for experiments.

Audience: Researchers, scientists, and drug development professionals.

Introduction

GC7 Sulfate is a potent and specific inhibitor of deoxyhypusine synthase (DHPS), a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A).[1][2][3] This modification, known as hypusination, is essential for the activity of eIF5A in regulating the translation of a specific subset of mRNAs, many of which are involved in cell proliferation, differentiation, and apoptosis.[2][4] By inhibiting DHPS, GC7 Sulfate effectively blocks the hypusination and subsequent activation of eIF5A, leading to cell cycle arrest and inhibition of tumor cell growth, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4][5]

These application notes provide detailed protocols for the preparation of GC7 Sulfate stock solutions for experimental use, along with relevant physicochemical data and a diagram of the targeted signaling pathway.

Physicochemical and Solubility Data

For accurate and reproducible experimental results, it is crucial to start with a properly prepared stock solution. The following table summarizes the key quantitative data for GC7 Sulfate.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₂N₄O₄S | [3][6][7] |

| Molecular Weight | 270.35 g/mol | [1][3][6][7] |

| CAS Number | 150417-90-6 | [6][7][8] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% | [8] |

| Solubility in Water | 3 mg/mL (11.10 mM) (requires sonication and warming) | [6] |

| 90 mg/mL (332.9 mM) (requires sonication and heating) | [3] | |

| Solubility in PBS | 5 mg/mL (18.49 mM) (requires sonication, warming, and heating to 60°C) | [6] |

| Solubility in DMSO | Insoluble or slightly soluble (< 1 mg/mL) | [1][3] |

| Solubility in Ethanol | Insoluble | [1] |

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of GC7 Sulfate in water.

Materials:

-

GC7 Sulfate powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Ultrasonic water bath

-

Heating block or water bath set to 37-60°C

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculate the required mass: Based on the molecular weight of GC7 Sulfate (270.35 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, you will need 2.7035 mg of GC7 Sulfate.

-

Weigh the compound: Carefully weigh the calculated amount of GC7 Sulfate powder and place it in a sterile microcentrifuge tube.

-

Add solvent: Add the appropriate volume of sterile, nuclease-free water to the tube.

-

Dissolution: To aid dissolution, sonicate and warm the solution.[6] You may use an ultrasonic water bath and a heating block or water bath set to a temperature between 37°C and 60°C.[6] Vortex the solution intermittently until the solid is completely dissolved.

-

Sterilization: Once the GC7 Sulfate is fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[6]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Note on Working Solutions: When preparing working solutions for cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration (typically in the range of 0.1 to 100 µM).[6][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the eIF5A hypusination pathway targeted by GC7 Sulfate and a general workflow for its application in cell-based assays.

Caption: The eIF5A hypusination pathway is inhibited by GC7 Sulfate at the level of Deoxyhypusine Synthase (DHPS).

Caption: A generalized workflow for utilizing GC7 Sulfate in cell-based experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Hypusination-induced DHPS/eIF5A pathway as a new therapeutic strategy for human diseases: A mechanistic review and structural classification of DHPS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC7 Sulfate | Autophagy | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. GC7 Sulfate|150417-90-6|COA [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Salt Stress in Arabidopsis thaliana using GC7 Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soil salinity is a significant abiotic stress factor that adversely affects plant growth and agricultural productivity worldwide. Plants have evolved intricate mechanisms to cope with salt stress, involving complex signaling pathways and metabolic adjustments. Polyamines, such as spermidine and spermine, are crucial molecules implicated in plant stress responses, including salt tolerance.[1][2] The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo a unique post-translational modification called hypusination, which is dependent on the polyamine spermidine.[3][4] This modification, catalyzed by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH), is essential for the activity of eIF5A in protein synthesis and other cellular processes.[5][6]

GC7 sulfate is a potent and specific inhibitor of deoxyhypusine synthase (DHS), the first enzyme in the hypusination pathway.[7][8] By inhibiting DHS, GC7 provides a powerful pharmacological tool to investigate the role of eIF5A hypusination in various physiological processes, including plant responses to environmental stresses like salinity. These application notes provide a comprehensive overview and detailed protocols for utilizing GC7 to study the intricate relationship between polyamine metabolism, eIF5A hypusination, and salt stress tolerance in the model plant Arabidopsis thaliana.

Principle of Action

GC7 acts as a competitive inhibitor of DHS, binding to the active site and preventing the transfer of the aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor protein.[8] This inhibition leads to a reduction in the pool of hypusinated eIF5A, allowing researchers to dissect its specific roles in cellular and physiological responses to salt stress. By observing the phenotypic, biochemical, and molecular changes in Arabidopsis thaliana treated with GC7 under saline conditions, insights into the importance of eIF5A hypusination in salt stress tolerance can be elucidated.

Data Summary

The following tables summarize the quantitative data from studies investigating the effects of GC7 on Arabidopsis thaliana under salt stress conditions (100 mM NaCl).

Table 1: Morphological and Physiological Parameters

| Treatment | Biomass (relative to control) | Primary Root Length (relative to control) |

| Control | 100% | 100% |

| GC7 (1 mM) | Decreased | No significant change |

| NaCl (100 mM) | Significantly decreased | Significantly decreased |

| NaCl (100 mM) + GC7 (1 mM) | No significant difference compared to NaCl alone | No significant improvement |

Data synthesized from a study by Szepesi et al. (2023).[9]

Table 2: Biochemical Parameters

| Treatment | Total Protein Content (relative to control) | Total Chlorophyll Content (relative to control) | H2O2 Levels (relative to control) |

| Control | 100% | 100% | 100% |

| GC7 (1 mM) | No significant change | Decreased | Decreased |

| NaCl (100 mM) | Decreased | Significantly decreased | Increased |

| NaCl (100 mM) + GC7 (1 mM) | No significant change compared to NaCl alone | Further decreased | Reduced compared to NaCl alone |

Data synthesized from a study by Szepesi et al. (2023).[9]

Table 3: Polyamine Levels

| Treatment | Putrescine (Put) | Spermidine (Spd) | Spermine (Spm) |

| Control | Baseline | Baseline | Baseline |

| GC7 (1 mM) | No significant change | Increased | No significant change |

| NaCl (100 mM) | Increased | Increased | Increased |

| NaCl (100 mM) + GC7 (1 mM) | Decreased compared to NaCl alone | Significantly increased compared to NaCl alone | Significantly increased compared to NaCl alone |

Data synthesized from a study by Szepesi et al. (2023).[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway involving GC7 and a typical experimental workflow for studying salt stress in Arabidopsis thaliana.

Caption: Proposed signaling pathway of GC7 action on the hypusination of eIF5A under salt stress.

Caption: General experimental workflow for studying the effects of GC7 on salt stress in Arabidopsis.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Salt Stress Assay with GC7 Treatment

This protocol is adapted from methodologies used in plant stress physiology studies.[9][10][11]

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

Murashige and Skoog (MS) medium, including vitamins

-

Sucrose

-

MES buffer

-

Agar

-

Sterile water

-

70% (v/v) Ethanol

-

1% (v/v) Sodium hypochlorite solution with 0.05% (v/v) Tween-20

-

GC7 sulfate (N1-guanyl-1,7-diaminoheptane sulfate)

-

Sodium chloride (NaCl)

-

Petri dishes (square, 120x120 mm)

-

Sterile filter paper

-

Micropipettes and sterile tips

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Pellet the seeds by centrifugation (1000 x g, 1 min) and discard the supernatant.

-

Add 1 mL of 1% sodium hypochlorite solution with 0.05% Tween-20. Vortex and incubate for 10 minutes with occasional mixing.

-

Pellet the seeds and wash them 4-5 times with sterile water.

-

Resuspend the seeds in 200 µL of sterile water.

-

-

Plating and Stratification:

-

Prepare MS agar plates (0.5X MS, 1% sucrose, 0.25% MES, 0.8% agar, pH 5.7).

-

Pipette the sterilized seeds onto the surface of the MS agar plates.

-

Seal the plates with breathable tape and wrap them in aluminum foil.

-

Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to synchronize germination.

-

-

Germination and Growth:

-

Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

-

Grow the seedlings for 7 days.

-

-

Treatment Application:

-

Prepare treatment plates with MS agar supplemented as follows:

-

Control: MS medium only

-

GC7: MS medium + 1 mM GC7

-

NaCl: MS medium + 100 mM NaCl

-

NaCl + GC7: MS medium + 100 mM NaCl + 1 mM GC7

-

-

Carefully transfer 7-day-old seedlings of uniform size from the initial plates to the treatment plates.

-

-

Incubation and Observation:

-

Place the treatment plates vertically in the growth chamber to allow for root growth along the agar surface.

-

Incubate for an additional 7-10 days.

-

Document the growth and phenotype of the seedlings daily or at the end of the experiment.

-

-

Data Collection:

-

Biomass: Carefully remove seedlings from the agar, gently blot them dry with filter paper, and measure their fresh weight.

-

Root Length: Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root.[10]

-

Protocol 2: Determination of Hydrogen Peroxide (H₂O₂) Content

This protocol outlines a common method for quantifying H₂O₂ levels in plant tissues.

Materials:

-

Plant tissue (from Protocol 1)

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

10 mM Potassium phosphate buffer (pH 7.0)

-

1 M Potassium iodide (KI)

-

Spectrophotometer

Procedure:

-

Extraction:

-

Harvest approximately 100 mg of plant tissue and immediately freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 1 mL of 0.1% TCA.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the H₂O₂ assay.

-

-

Assay:

-

Prepare the reaction mixture: 0.5 mL of the supernatant, 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0), and 1 mL of 1 M KI.

-

Vortex the mixture and incubate in the dark for 1 hour.

-

Measure the absorbance of the solution at 390 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of H₂O₂ to quantify the amount in the plant samples.

-

Protocol 3: Quantification of Polyamine Levels by HPLC

This protocol provides a general workflow for the analysis of polyamines. Specific derivatization and chromatography conditions may vary.

Materials:

-

Plant tissue (from Protocol 1)

-

5% (v/v) Perchloric acid (PCA)

-